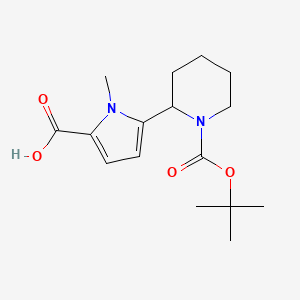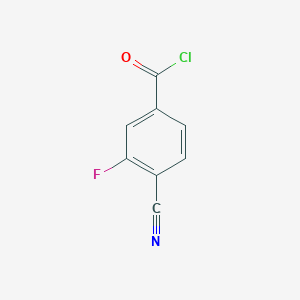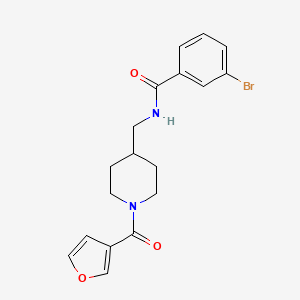
5-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid” is a complex organic molecule. It is related to a class of compounds known as piperidines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a stereolibrary of conformationally restricted oxazole-containing amino acids, including all isomers of 5–pyrrolydinyl- and 5-piperidinyloxazole-4-carboxylic acids, were synthesized in three steps by the reaction of the corresponding N -Boc-protected amino acids and ethyl isocyanoacetate .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational chemistry tools such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These tools can provide insights into the compound’s stereochemistry, isomerism, hybridization, and orbitals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 295.34 . It is a powder at room temperature . The compound’s InChI Code is 1S/C14H21N3O4/c1-14 (2,3)21-13 (20)17-7-5-4-6-10 (17)11-9 (12 (18)19)8-15-16-11/h8,10H,4-7H2,1-3H3, (H,15,16) (H,18,19) .Applications De Recherche Scientifique
Organic Synthesis Building Blocks
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its tert-butoxycarbonyl (Boc) group is commonly used as a protective group for amines in multi-step synthetic routes . The Boc group can be added to prevent unwanted reactions at the amine site during other stages of synthesis and can be removed under mild acidic conditions without affecting other sensitive functional groups.
Peptide Synthesis
In peptide synthesis, the Boc group is used to protect the amine functionality of amino acids. This compound, with its Boc-protected piperidine structure, could be used in the synthesis of peptide chains that require the incorporation of piperidine as a non-standard amino acid .
Medicinal Chemistry
The piperidine moiety is a common feature in many pharmaceuticals due to its bioactive properties. This compound could be used as a precursor in the synthesis of medicinal compounds, especially those targeting neurological pathways, as piperidine structures are often found in drugs affecting the central nervous system .
Catalysis
The carboxylic acid functionality of this compound makes it a potential candidate for use in catalysis. It could act as a ligand for metal-catalyzed reactions or as an organocatalyst after appropriate functionalization .
Material Science
Carboxylic acids are known to form coordination complexes with metals, which are useful in material science for creating new types of materials. This compound could be explored for the development of metal-organic frameworks (MOFs) or coordination polymers with unique properties .
Boronic Acid Derivatives
The structure of this compound suggests potential utility in the synthesis of boronic acid derivatives, which are valuable in Suzuki-Miyaura cross-coupling reactions—a widely used method to form carbon-carbon bonds in the synthesis of complex organic molecules .
Drug Design
The structural features of this compound, including the Boc-protected amine and the carboxylic acid, make it a versatile intermediate in drug design. It could be used to create a library of derivatives for high-throughput screening in the search for new drug candidates .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference compound in chromatographic methods to help identify or quantify similar structures in complex mixtures .
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(21)18-10-6-5-7-12(18)11-8-9-13(14(19)20)17(11)4/h8-9,12H,5-7,10H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKYEDMRESBBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC=C(N2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2993207.png)

![9-(4-chlorophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2993209.png)
![2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2993210.png)

![9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2993213.png)
![2-[(4-bromophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2993215.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpropane-2-sulfonamide](/img/structure/B2993217.png)

![2-[(4-Fluoro-3-methylanilino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2993220.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2993223.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2993224.png)
![(Z)-methyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2993229.png)
![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993230.png)